molecular formula C15H16N4O4S2 B4540270 ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B4540270
M. Wt: 380.4 g/mol
InChI Key: NCDNBZHGXZKERE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, an acetamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.

    Introduction of the Acetamido Group: The acetamido group is introduced by reacting the thiadiazole derivative with acetic anhydride.

    Formation of the Ethyl Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and acetamido group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A carbonic anhydrase inhibitor with a similar thiadiazole ring structure.

    Sulfonamides: A class of compounds with similar functional groups and biological activities.

Uniqueness

Ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-3-23-13(22)10-4-6-11(7-5-10)17-12(21)8-24-15-19-18-14(25-15)16-9(2)20/h4-7H,3,8H2,1-2H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNBZHGXZKERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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